

cell-based assays to study the effects of (13Z)-3-oxoicosenoyl-CoA

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Compound of Interest

Compound Name: (13Z)-3-oxoicosenoyl-CoA

Cat. No.: B15551483

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Application Notes and Protocols for (13Z)-3-oxoicosenoyl-CoA

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Introduction

(13Z)-3-oxoicosenoyl-CoA is an unsaturated 3-oxo-long-chain fatty acyl-CoA.[1][2] While specific biological activities of this molecule are not yet fully characterized, its structure suggests a role as an intermediate in peroxisomal β -oxidation of very-long-chain fatty acids (VLCFAs).[3][4][5] Long-chain acyl-CoAs are not only metabolic intermediates but can also act as signaling molecules, notably as ligands for nuclear receptors such as Peroxisome Proliferator-Activated Receptors (PPARs).[6]

These application notes provide a set of robust, cell-based assay protocols to investigate the potential cytotoxic, metabolic, and signaling effects of **(13Z)-3-oxoicosenoyl-CoA**. The following protocols are designed for researchers in metabolic diseases, oncology, and drug development to explore the compound's mechanism of action.

Hypothesized Biological Activity

Based on its structure as a long-chain unsaturated 3-oxoacyl-CoA, we hypothesize that **(13Z)-3-oxoicosenoyl-CoA** may:

- Serve as a substrate or intermediate in the peroxisomal fatty acid β -oxidation pathway.
- Exhibit cytotoxicity at high concentrations due to metabolic overload or lipotoxicity.
- Act as a ligand for PPAR α , a key regulator of lipid metabolism, leading to the transcriptional activation of target genes.^[6]
- Modulate mitochondrial respiration by altering substrate availability (acetyl-CoA) from peroxisomal oxidation.

Application 1: Assessment of Cytotoxicity

This protocol determines the dose-dependent effect of **(13Z)-3-oxoicosenoyl-CoA** on cell viability using the MTT assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.^{[4][7]}

Protocol 1: MTT Cell Viability Assay

Materials:

- Hepatoma cell line (e.g., HepG2)
- DMEM with 10% FBS and 1% Penicillin-Streptomycin
- **(13Z)-3-oxoicosenoyl-CoA** (stock solution in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO (Dimethyl sulfoxide)
- 96-well plates
- Plate reader (570 nm absorbance)

Procedure:

- Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1×10^4 cells/well in 100 μ L of complete medium and incubate for 24 hours at 37°C, 5% CO₂.^[5]

- Compound Treatment: Prepare serial dilutions of **(13Z)-3-oxoicosenoyl-CoA** in serum-free medium. Remove the culture medium from the wells and add 100 μ L of the compound dilutions (e.g., 0.1, 1, 10, 50, 100 μ M). Include a vehicle control (DMSO) and an untreated control.
- Incubation: Incubate the plate for 24 or 48 hours at 37°C, 5% CO₂.
- MTT Addition: Add 10 μ L of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[4]
- Formazan Solubilization: Carefully remove the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5]
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]
- Data Analysis: Calculate cell viability as a percentage of the untreated control.

Hypothetical Data Presentation

Table 1: Effect of **(13Z)-3-oxoicosenoyl-CoA** on HepG2 Cell Viability

Concentration (μ M)	Mean Absorbance (570 nm)	Standard Deviation	Cell Viability (%)
0 (Control)	1.25	0.08	100
0.1	1.22	0.07	97.6
1	1.19	0.09	95.2
10	1.15	0.06	92.0
50	0.88	0.05	70.4
100	0.45	0.04	36.0

Application 2: PPAR α Signaling Pathway Activation

This application investigates whether **(13Z)-3-oxoicosenoyl-CoA** can activate the PPAR α signaling pathway, a key regulator of fatty acid catabolism.

Protocol 2: PPAR α Luciferase Reporter Assay

Materials:

- HEK293T cells
- PPAR α expression vector
- PPRE (Peroxisome Proliferator Response Element) luciferase reporter vector
- Renilla luciferase control vector (for normalization)
- Transfection reagent (e.g., Lipofectamine 3000)
- Dual-Luciferase® Reporter Assay System
- Luminometer
- GW7647 (a known PPAR α agonist, positive control)

Procedure:

- Transfection: Co-transfect HEK293T cells in a 24-well plate with the PPAR α expression vector, PPRE-luciferase reporter vector, and the Renilla control vector.
- Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of **(13Z)-3-oxoicosenoyl-CoA** (e.g., 1, 10, 25 μ M) or GW7647 (1 μ M) as a positive control.
- Incubation: Incubate for an additional 24 hours.
- Cell Lysis: Wash cells with PBS and lyse them using the passive lysis buffer provided with the assay kit.
- Luminescence Measurement: Measure firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.

- Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Express the results as fold induction over the vehicle control.

Protocol 3: RT-qPCR for PPAR α Target Genes

This protocol measures changes in the expression of known PPAR α target genes involved in fatty acid oxidation.

Materials:

- HepG2 cells
- RNA extraction kit
- cDNA synthesis kit
- SYBR Green qPCR Master Mix
- Primers for target genes (e.g., CPT1A, ACOX1) and a housekeeping gene (e.g., GAPDH).^[8]

Procedure:

- Cell Treatment: Treat HepG2 cells with **(13Z)-3-oxoicosenoyl-CoA** (e.g., 25 μ M) for 24 hours.
- RNA Extraction: Isolate total RNA from the cells using a suitable RNA extraction kit.
- cDNA Synthesis: Synthesize cDNA from 1 μ g of total RNA.^[9]
- qPCR: Perform qPCR using SYBR Green master mix and specific primers for CPT1A, ACOX1, and GAPDH.
- Data Analysis: Calculate the relative gene expression using the $\Delta\Delta Ct$ method, normalizing to the housekeeping gene and expressing as fold change relative to the vehicle-treated control.

Hypothetical Data Presentation

Table 2: PPAR α Activation and Target Gene Expression

Treatment	Normalized Luciferase Activity (Fold Induction)	CPT1A mRNA (Fold Change)	ACOX1 mRNA (Fold Change)
Vehicle Control	1.0 ± 0.1	1.0 ± 0.2	1.0 ± 0.1
(13Z)-3-oxoicosenoyl-CoA (25 µM)	4.5 ± 0.4	3.8 ± 0.3	4.2 ± 0.5
GW7647 (1 µM)	8.2 ± 0.6	7.5 ± 0.7	8.9 ± 0.8

Application 3: Cellular Respiration and Fatty Acid Oxidation

This protocol uses the Seahorse XF Analyzer to measure the impact of **(13Z)-3-oxoicosenoyl-CoA** on mitochondrial respiration and the cell's capacity to oxidize fatty acids.

Protocol 4: Seahorse XF Fatty Acid Oxidation Stress Test

Materials:

- C2C12 myoblasts or other metabolically active cells
- Seahorse XF Cell Culture Microplate
- Seahorse XF Calibrant
- Seahorse XF Base Medium
- Substrates: Palmitate-BSA conjugate, Glucose, Glutamine
- Inhibitors: Oligomycin, FCCP, Rotenone/Antimycin A, Etomoxir (CPT1 inhibitor)

Procedure:

- Cell Seeding: Seed C2C12 cells in a Seahorse XF microplate and allow them to adhere overnight.

- Assay Preparation: One hour before the assay, wash cells and replace the medium with substrate-limited assay medium (e.g., base medium with glutamine and glucose but no fatty acids). Incubate at 37°C in a non-CO₂ incubator.
- Instrument Calibration: Hydrate the sensor cartridge and calibrate the Seahorse XF Analyzer.
- Assay Execution:
 - Load the prepared compound plate with **(13Z)-3-oxoicosenoyl-CoA**, Palmitate-BSA (as the primary substrate), Etomoxir (to confirm FAO dependency), and the mitochondrial stress test compounds (Oligomycin, FCCP, Rotenone/Antimycin A).
 - Place the cell plate in the analyzer and initiate the protocol.
 - Measure the basal Oxygen Consumption Rate (OCR).
 - Inject **(13Z)-3-oxoicosenoyl-CoA** or Palmitate-BSA and monitor changes in OCR to assess its utilization as a fuel source.
 - Inject Etomoxir to determine the portion of respiration dependent on long-chain fatty acid oxidation.
- Data Analysis: The Seahorse software calculates OCR in real-time. Normalize data to cell number. Compare the OCR profiles of cells treated with **(13Z)-3-oxoicosenoyl-CoA** to control cells.

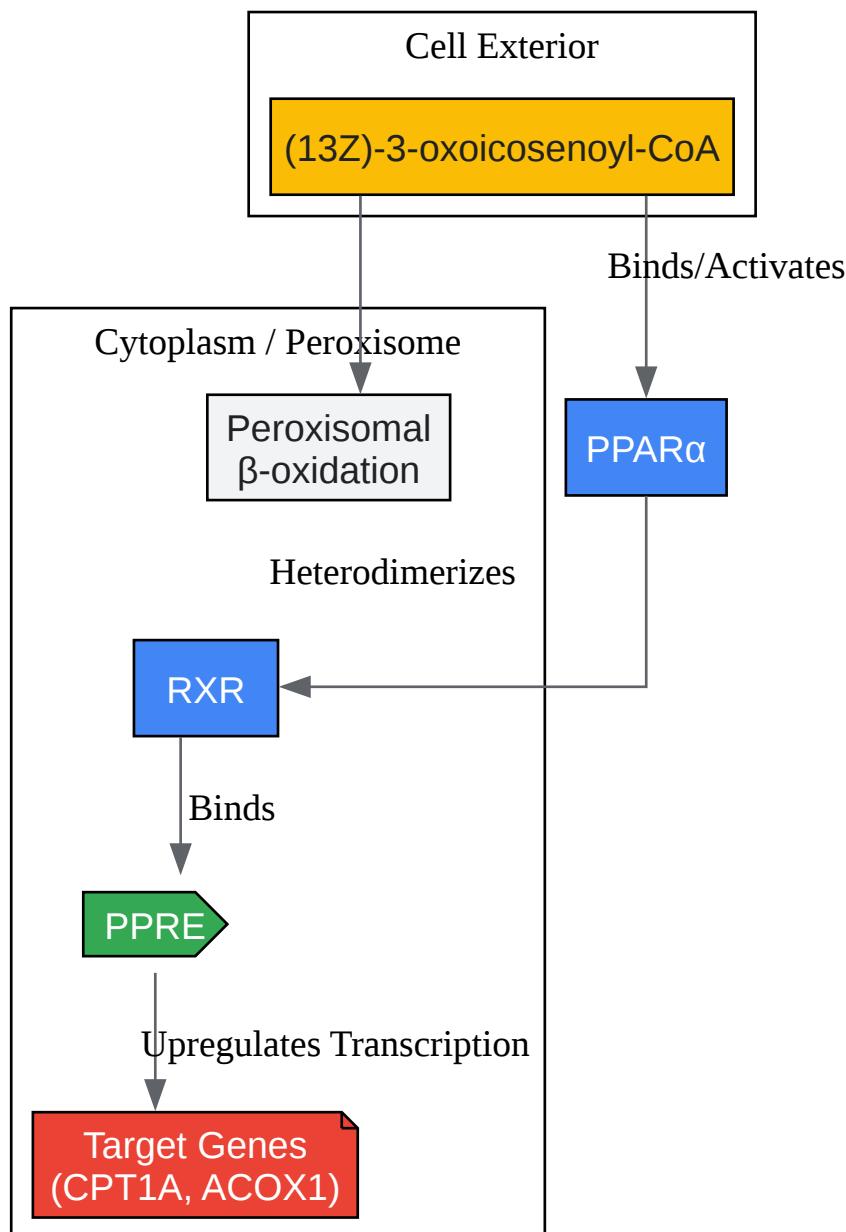
Hypothetical Data Presentation

Table 3: Oxygen Consumption Rate (OCR) in Response to **(13Z)-3-oxoicosenoyl-CoA**

Condition	Basal OCR (pmol/min)	OCR after Substrate Injection (pmol/min)	OCR after Etomoxir Injection (pmol/min)
Control (BSA only)	85 ± 7	88 ± 6	86 ± 5
Palmitate-BSA (100 μM)	87 ± 8	155 ± 12	95 ± 9
(13Z)-3-oxoicosenoyl- CoA (25 μM)	86 ± 6	120 ± 10	115 ± 11

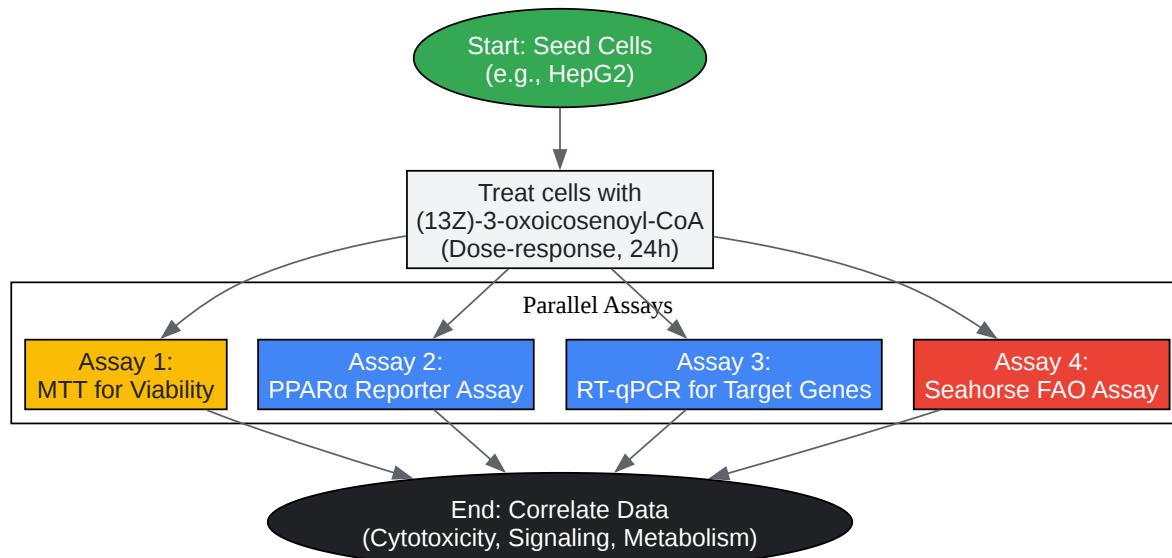
Note: The minimal drop in OCR after Etomoxir treatment for **(13Z)-3-oxoicosenoyl-CoA** suggests its metabolism may be less dependent on the CPT1 transporter, consistent with its potential origin from peroxisomal oxidation.

Visualizations

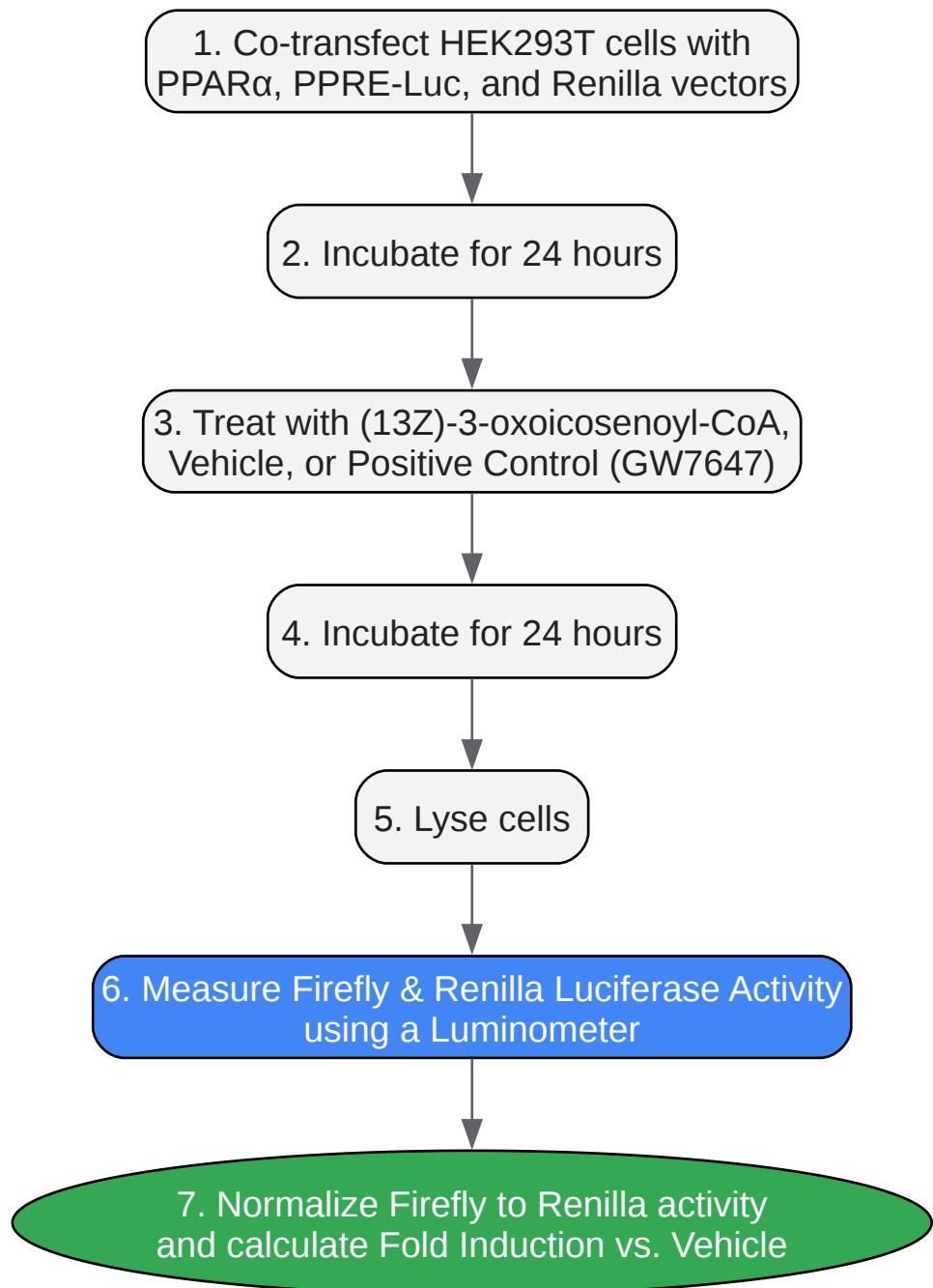


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Caption: Hypothesized PPAR α signaling pathway activation by (13Z)-3-oxoicosenoyl-CoA.

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Caption: Overall experimental workflow for characterizing **(13Z)-3-oxoicosenoyl-CoA**.



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